molecular formula C10H10BrN B1627764 1-(3-Bromo-phenyl)-2,5-dihydro-1H-pyrrole CAS No. 464174-43-4

1-(3-Bromo-phenyl)-2,5-dihydro-1H-pyrrole

Cat. No.: B1627764
CAS No.: 464174-43-4
M. Wt: 224.1 g/mol
InChI Key: ZYJCDQKEWQBYPM-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2,5-dihydro-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a bromophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-2,5-dihydro-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using an acid catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 1-(3-Bromo-phenyl)-2,5-dihydro-1H-pyrrole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted pyrrole derivatives .

Scientific Research Applications

1-(3-Bromophenyl)-2,5-dihydro-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-phenyl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the pyrrole ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromophenyl)-2,5-dihydro-1H-pyrrole is unique due to its specific substitution pattern and the presence of the pyrrole ring

Properties

CAS No.

464174-43-4

Molecular Formula

C10H10BrN

Molecular Weight

224.1 g/mol

IUPAC Name

1-(3-bromophenyl)-2,5-dihydropyrrole

InChI

InChI=1S/C10H10BrN/c11-9-4-3-5-10(8-9)12-6-1-2-7-12/h1-5,8H,6-7H2

InChI Key

ZYJCDQKEWQBYPM-UHFFFAOYSA-N

SMILES

C1C=CCN1C2=CC(=CC=C2)Br

Canonical SMILES

C1C=CCN1C2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Then, a mixture of 15 g of the cis-1,4-bis(methanesulfonyloxy)-2-butene, 10 g of 3-bromoaniline, 24 g of anhydrous potassium carbonate and 70 ml of N,N-dimethylformamide was stirred at room temperature overnight. The reaction mixture was extracted with ethyl acetate-water, and the organic layer was washed with water and brine, dried over anhydrous magnesium sulfate and then evaporated. The residue was purified by silica gel column chromatography with 5% ethyl acetate/hexane, to give 6.6 g of the title compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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